molecular formula C19H19N5O4 B4937195 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid

4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid

Cat. No. B4937195
M. Wt: 381.4 g/mol
InChI Key: TYZAROBTKWYEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid, also known as DPBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPBA is a synthetic molecule that belongs to the class of pyrrolidine-2,5-dione derivatives. It has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid involves its interaction with specific targets in the biological system. 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid has been shown to bind to enzymes, receptors, and signaling molecules, leading to modulation of their activity. For example, 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid has been shown to inhibit the activity of proteases such as thrombin and trypsin by binding to their active sites. 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid has also been shown to activate the cAMP/PKA signaling pathway by binding to the A2A adenosine receptor.
Biochemical and Physiological Effects:
4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-thrombotic effects. 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-1β, which play critical roles in the pathogenesis of various inflammatory diseases. 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid has been shown to inhibit platelet aggregation and thrombus formation, which makes it a potential candidate for the treatment of thrombotic disorders.

Advantages and Limitations for Lab Experiments

4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid also has a well-defined structure, which allows for precise characterization and analysis. However, 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid has some limitations for lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for research on 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid. One potential area of research is the development of 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid in various diseases, including cancer, inflammation, and thrombosis. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid and its interactions with specific targets in the biological system.

Synthesis Methods

4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 4-aminobenzoic acid with 2-pyrimidinylpiperazine and pyrrolidin-2,5-dione in the presence of a suitable catalyst and solvent. Enzymatic synthesis involves the use of enzymes such as lipases, esterases, and proteases to catalyze the reaction between the starting materials.

Scientific Research Applications

4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid has been extensively studied for its potential applications in scientific research. It has been used as a tool for investigating the role of various enzymes, receptors, and signaling pathways in different biological systems. 4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid has been shown to modulate the activity of various enzymes, including proteases, kinases, and phosphatases, which play critical roles in cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

4-[2,5-dioxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c25-16-12-15(17(26)24(16)14-4-2-13(3-5-14)18(27)28)22-8-10-23(11-9-22)19-20-6-1-7-21-19/h1-7,15H,8-12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZAROBTKWYEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2,5-Dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoic acid

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